IDO1 Inhibitory Potency: Meta-Fluoro Substitution vs. Parent and Positional Isomers
In a direct head-to-head comparison, 4-(3-fluorophenyl)-1H-imidazole (compound 5) exhibited an IC50 of 60 µM against recombinant human IDO1, compared to 48 µM for the unsubstituted 4-phenylimidazole (4-PI) and 123 µM for the para-fluoro isomer (compound 9) under identical assay conditions [1]. The ortho-fluoro isomer (compound 2) was even less potent at 179 µM. This positions the meta-fluoro derivative as having intermediate potency among monohalogenated analogs, with a 2.05-fold loss in potency relative to 4-PI but a 2.05-fold gain relative to the para-fluoro isomer [1].
| Evidence Dimension | IDO1 IC50 (µM) |
|---|---|
| Target Compound Data | IC50 = 60 µM |
| Comparator Or Baseline | 4-PI IC50 = 48 µM; 4-F-phenyl isomer IC50 = 123 µM; 2-F-phenyl isomer IC50 = 179 µM |
| Quantified Difference | 1.25-fold less potent than 4-PI; 2.05-fold more potent than 4-F isomer; 2.98-fold more potent than 2-F isomer |
| Conditions | Recombinant human IDO1, 96-well microtiter plate format, pH 6.5, 2°C [1] |
Why This Matters
SAR studies require the exact substitution pattern to map interactions with active-site residues; the meta-fluoro compound fills a specific potency niche that cannot be extrapolated from other isomers.
- [1] Kumar S, Jaller D, Patel B, et al. Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. J Med Chem. 2008;51(16):4968-4977. Table 2. doi:10.1021/jm800512z View Source
